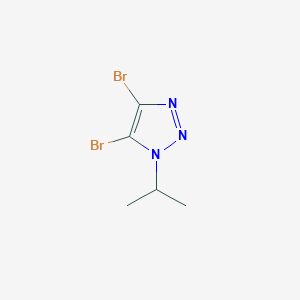

4,5-Dibromo-1-propan-2-yltriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

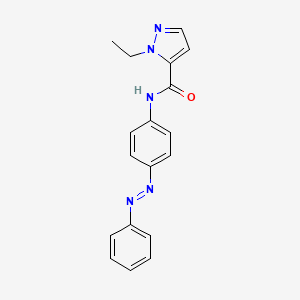

“4,5-Dibromo-1-propan-2-yltriazole” is a chemical compound with the molecular formula C5H7Br2N3 . It is an isomer, meaning it has the same molecular formula as other compounds but a different structural arrangement .

Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-1-propan-2-yltriazole” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is substituted with a propyl group at the 1-position and bromine atoms at the 4- and 5-positions .

Applications De Recherche Scientifique

Pharmaceutical Research

4,5-Dibromo-1-propan-2-yltriazole is a derivative of triazoles, which are known for their broad range of therapeutic applications. This compound can be utilized in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial , antiviral , and anticancer properties . Its structural flexibility allows for the creation of novel bioactive molecules that could lead to the development of new drugs with improved efficacy and reduced side effects.

Material Science

In material science, this triazole derivative can contribute to the synthesis of innovative materials. Its robust molecular structure can be incorporated into polymers to enhance their thermal stability and mechanical properties. This makes it valuable for creating high-performance materials used in various industries, from aerospace to electronics .

Agrochemical Development

The triazole ring is a common motif in agrochemicals due to its bioactivity. 4,5-Dibromo-1-propan-2-yltriazole can serve as a precursor for the synthesis of compounds with potential use in agriculture as pesticides or fungicides, helping to protect crops and improve yields .

Organocatalysis

This compound can act as an organocatalyst in chemical reactions. Organocatalysis is a sub-field of catalysis that uses small organic molecules to accelerate chemical reactions. The presence of the triazole ring can provide unique electronic properties that make it suitable for catalyzing a variety of organic transformations .

Analytical Chemistry

In analytical chemistry, 4,5-Dibromo-1-propan-2-yltriazole can be used as a reagent or a building block for the synthesis of more complex molecules that are used as standards or markers in chemical analyses. Its defined structure and reactivity make it a valuable tool for method development and substance identification .

Biological Studies

The compound’s ability to interact with various biological systems makes it a candidate for biological studies, particularly in understanding protein-ligand interactions. It can be used to design probes or inhibitors that can bind to specific enzymes or receptors, providing insights into their functioning and aiding in the discovery of therapeutic targets .

Mécanisme D'action

Target of Action

Triazole compounds, which include 4,5-dibromo-1-propan-2-yltriazole, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the function of the target enzymes or receptors, thereby influencing biological processes.

Biochemical Pathways

Triazole compounds are known to have a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as density (26±01 g/cm3), boiling point (3475±220 °C at 760 mmHg), and melting point (35-36ºC) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

4,5-dibromo-1-propan-2-yltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)4(6)8-9-10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRPEVQXOULOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(N=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)